An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-phenylpyrimidin-4-amine
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-phenylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-Chloro-6-phenylpyrimidin-4-amine, a substituted pyrimidine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The arrangement of a phenyl group, a chloro substituent, and an amine group on the pyrimidine core bestows upon it a unique electronic and steric profile, making it a valuable scaffold for the synthesis of targeted therapeutic agents. Understanding the fundamental physicochemical properties of this molecule is paramount for any researcher aiming to utilize it in rational drug design, as these properties govern its solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.
This guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-6-phenylpyrimidin-4-amine. Moving beyond a simple recitation of data, we delve into the causality behind the experimental methodologies used to determine these properties, offering a self-validating framework for their assessment. This document is designed to empower researchers with both the foundational data and the practical understanding necessary to effectively incorporate this promising chemical entity into their research and development pipelines.
Chemical Identity and Structure
The foundational step in characterizing any chemical compound is to establish its unequivocal identity. 2-Chloro-6-phenylpyrimidin-4-amine is systematically named and can be identified by several key descriptors.
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IUPAC Name: 4-Chloro-6-phenylpyrimidin-2-amine
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CAS Number: 36314-97-3[1]
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Molecular Formula: C₁₀H₈ClN₃[1]
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Molecular Weight: 205.64 g/mol [1]
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Canonical SMILES: C1=CC=C(C=C1)C2=CC(=NC(=N2)N)Cl
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InChI Key: FIPBRZXDWSODDX-UHFFFAOYSA-N[1]
The structural formula, depicted below, reveals a pyrimidine ring substituted at position 2 with an amine group, at position 4 with a chlorine atom, and at position 6 with a phenyl group.
Caption: Chemical structure of 2-Chloro-6-phenylpyrimidin-4-amine.
Physicochemical Properties: A Tabulated Summary
For ease of reference and comparison, the key physicochemical properties of 2-Chloro-6-phenylpyrimidin-4-amine are summarized in the table below. It is important to distinguish between experimentally determined values and computationally predicted data.
| Property | Value | Data Type | Source |
| Molecular Weight | 205.64 g/mol | Calculated | PubChem[1] |
| Melting Point | Not reported | Experimental | - |
| Boiling Point | 433.1 °C at 760 mmHg | Predicted | ECHEMI[2] |
| Aqueous Solubility | 29.3 µg/mL (at pH 7.4) | Experimental | PubChem[1] |
| logP (Octanol-Water Partition Coefficient) | 2.5 | Computed (XLogP3-AA) | PubChem[1] |
| pKa (Acid Dissociation Constant) | Not experimentally reported | - | - |
| Flash Point | 215.8 °C | Predicted | ECHEMI[2] |
In-Depth Analysis and Experimental Methodologies
A defining characteristic of a Senior Application Scientist's approach is the understanding that a physical constant is only as reliable as the method used to determine it. In this section, we will not only discuss the significance of each property but also provide detailed, field-proven protocols for their experimental determination. This ensures that researchers can either validate the existing data or reliably generate their own.
Melting Point: A Critical Indicator of Purity
The melting point of a crystalline solid is a fundamental physical property that provides a dual insight: it serves as a criterion for purity and can aid in identification. A sharp melting range (typically 0.5-1.0°C) is indicative of a highly pure compound, whereas a broad melting range suggests the presence of impurities.
Current Status for 2-Chloro-6-phenylpyrimidin-4-amine: An extensive search of the available scientific literature and chemical supplier databases did not yield an experimentally determined melting point for this specific compound. While melting points for structurally similar compounds are available, it is scientifically unsound to extrapolate these values.
Workflow for Experimental Determination of Melting Point
Caption: Workflow for Melting Point Determination.
Detailed Protocol for Melting Point Determination:
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Sample Preparation:
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Ensure the sample of 2-Chloro-6-phenylpyrimidin-4-amine is a finely ground, dry powder.
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Tap the open end of a capillary tube into the powder to introduce a small amount of the sample.
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Invert the tube and gently tap it on a hard surface to pack the solid into the closed end. The packed sample height should be approximately 1-2 mm.
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Instrument Calibration and Setup:
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Utilize a calibrated digital melting point apparatus. Calibration should be periodically verified with certified standards (e.g., caffeine, vanillin).
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Set the starting temperature to ambient.
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Approximate Melting Point Determination (Optional but Recommended):
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Insert the capillary tube into the heating block.
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Set a rapid heating rate (e.g., 10-20°C per minute).
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Observe the sample and note the approximate temperature at which it melts. This provides a target range for a more precise measurement.
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Allow the apparatus to cool significantly below this approximate temperature.
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Precise Melting Point Determination:
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Use a fresh, new capillary with a new sample.
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Set the plateau temperature to approximately 20°C below the approximate melting point found in the previous step.
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Once the plateau temperature is reached, set a slow heating rate of 1-2°C per minute.
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Carefully observe the sample through the magnifying lens.
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Record the temperature at which the first droplet of liquid is observed. This is the onset of melting.
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Continue heating at the slow rate and record the temperature at which the last solid crystal disappears. This is the completion of melting.
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The recorded range constitutes the melting point of the sample. For a pure substance, this range should be narrow.
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Solubility: A Key Determinant of Bioavailability
The solubility of a compound is a critical factor influencing its absorption and distribution in biological systems. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption.
Experimentally Determined Aqueous Solubility: The aqueous solubility of 2-Chloro-6-phenylpyrimidin-4-amine has been experimentally determined to be 29.3 µg/mL at pH 7.4 [1]. This value suggests that the compound has low aqueous solubility, a common characteristic of drug-like molecules that may necessitate formulation strategies to enhance bioavailability.
Workflow for Kinetic Solubility Assay
Caption: Workflow for a Kinetic Solubility Assay.
Detailed Protocol for Kinetic Solubility Determination:
This high-throughput method is ideal for early-stage drug discovery.
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Preparation of Solutions:
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Prepare a 10 mM stock solution of 2-Chloro-6-phenylpyrimidin-4-amine in 100% dimethyl sulfoxide (DMSO).
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Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
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Assay Procedure:
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In a 96-well microplate, add the DMSO stock solution to the PBS buffer to achieve a final desired concentration (e.g., 200 µM). The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its effect on solubility.
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Seal the plate and incubate at room temperature for a defined period (e.g., 1.5 to 2 hours) with continuous shaking.
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After incubation, separate any precipitate from the solution by filtration using a solubility filter plate (e.g., 0.45 µm).
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Quantification:
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Analyze the filtrate using a suitable analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Quantify the concentration of the dissolved compound by comparing the peak area to a standard curve prepared from the DMSO stock solution.
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Lipophilicity (logP): A Measure of Membrane Permeability
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It describes the partitioning of a neutral compound between an oily (octanol) and an aqueous phase.
Computationally Predicted logP: For 2-Chloro-6-phenylpyrimidin-4-amine, the computed XLogP3-AA value is 2.5 [1]. This value falls within the range typically considered favorable for oral drug candidates, suggesting a good balance between aqueous solubility and lipid membrane permeability.
Workflow for Shake-Flask logP Determination
Caption: Workflow for Shake-Flask logP Determination.
Detailed Protocol for Shake-Flask logP Determination:
This is the traditional and most reliable method for determining logP.
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Preparation of Phases:
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Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then allowing the phases to separate. This is a critical step to ensure thermodynamic equilibrium.
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Partitioning Experiment:
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Accurately weigh a small amount of 2-Chloro-6-phenylpyrimidin-4-amine and dissolve it in the pre-saturated n-octanol.
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Add a known volume of this solution to a separatory funnel containing a known volume of the pre-saturated water.
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Shake the funnel for a sufficient time (e.g., 30 minutes) to ensure equilibrium is reached.
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Allow the funnel to stand undisturbed until the two phases have completely separated.
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Analysis:
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Carefully collect samples from both the n-octanol and the aqueous layers.
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Determine the concentration of the compound in each phase using a validated analytical method such as HPLC-UV.
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Calculation:
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Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
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The logP is the base-10 logarithm of P.
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Acid Dissociation Constant (pKa): Understanding Ionization State
The pKa is a measure of the acidity or basicity of a compound. It is the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms. The ionization state of a drug molecule is critical as it affects its solubility, permeability across biological membranes, and binding to its target protein.
Current Status for 2-Chloro-6-phenylpyrimidin-4-amine: No experimentally determined pKa value for 2-Chloro-6-phenylpyrimidin-4-amine was found in the surveyed literature. The presence of the basic amino group and the nitrogen atoms in the pyrimidine ring suggests the compound will have a basic pKa. High-quality computational tools can provide an estimate, but experimental determination is essential for accurate drug development decisions.
Workflow for Potentiometric Titration for pKa Determination
Caption: Workflow for pKa Determination by Potentiometric Titration.
Detailed Protocol for pKa Determination by Potentiometric Titration:
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Instrument and Reagent Preparation:
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Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
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Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).
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Prepare a solution of 0.15 M potassium chloride (KCl) to maintain constant ionic strength.
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Sample Preparation:
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Accurately weigh and dissolve 2-Chloro-6-phenylpyrimidin-4-amine in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) containing 0.15 M KCl to a known concentration (e.g., 1 mM).
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If the compound is expected to be basic, the initial solution can be made more acidic (e.g., pH 2-3) with a small amount of HCl.
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Titration:
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Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C) and stir gently with a magnetic stirrer.
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Immerse the calibrated pH electrode into the solution.
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Add the standardized titrant (NaOH for an acidic compound, HCl for a basic compound) in small, precise increments using a burette.
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After each addition, allow the pH reading to stabilize and then record the pH and the volume of titrant added.
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Data Analysis:
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Plot the recorded pH values against the volume of titrant added to generate a titration curve.
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The pKa can be determined from the pH value at the half-equivalence point of the titration curve. The equivalence point is identified as the point of maximum slope on the curve (the inflection point).
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Conclusion
2-Chloro-6-phenylpyrimidin-4-amine is a chemical scaffold with considerable potential in drug discovery. This guide has provided a detailed examination of its fundamental physicochemical properties, emphasizing not just the data itself, but the robust experimental methodologies required for their accurate determination. While key experimental values for melting point and pKa are not currently available in the public domain, the protocols outlined herein provide a clear and reliable path for their determination. By integrating this knowledge of its physicochemical characteristics—low aqueous solubility, favorable lipophilicity, and its predicted basic nature—researchers are better equipped to design and execute experiments, formulate this compound effectively, and ultimately, unlock its therapeutic potential.
References
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PubChem. (n.d.). 2-Amino-4-chloro-6-phenylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]




